Trimethyl((tributylstannyl)ethynyl)silane
Overview
Description
Trimethyl((tributylstannyl)ethynyl)silane is an organotin compound with the molecular formula C17H36SiSn. It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is used in various chemical reactions and has applications in organic synthesis and materials science .
Preparation Methods
Trimethyl((tributylstannyl)ethynyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilylacetylene with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Trimethyl((tributylstannyl)ethynyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: It can undergo substitution reactions where the trimethylsilylethynyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl((tributylstannyl)ethynyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of thin films and coatings.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tributyl(trimethylsilylethynyl)tin involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The trimethylsilylethynyl group can participate in various organic transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Trimethyl((tributylstannyl)ethynyl)silane can be compared with other organotin compounds such as tributyltin hydride and tributyltin chloride. While all these compounds contain tin, their reactivity and applications differ. This compound is unique due to the presence of the trimethylsilylethynyl group, which imparts specific reactivity and makes it suitable for specialized applications in organic synthesis .
Similar compounds include:
- Tributyltin hydride
- Tributyltin chloride
- Trimethylsilylacetylene
Properties
IUPAC Name |
trimethyl(2-tributylstannylethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIIPRSFZFFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36SiSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348660 | |
Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81353-38-0 | |
Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl[2-(trimethylsilyl)ethynyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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